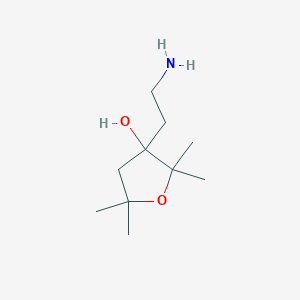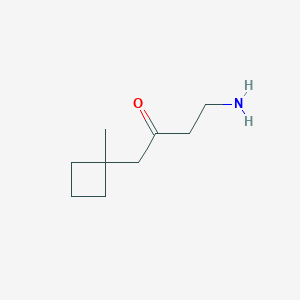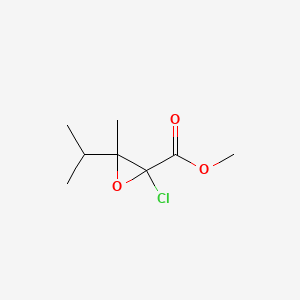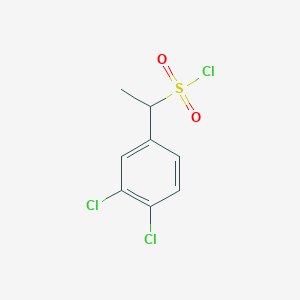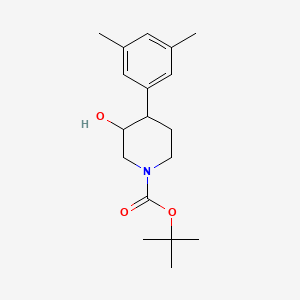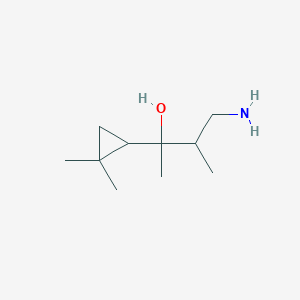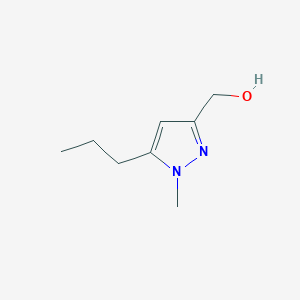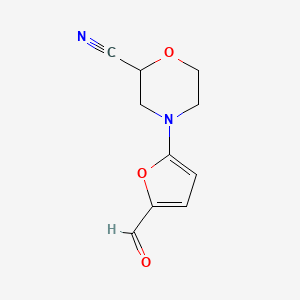
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile: is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a cyano group at the 2-position. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile typically involves the reaction of 5-formylfuran with morpholine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyano group in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of furan and morpholine derivatives with biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of potential therapeutic agents. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may be employed in the synthesis of polymers or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors. The formyl and cyano groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The furan ring may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile
- 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile
- 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide
Comparison:
- 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring. This compound may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
- 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile: The cyano group is positioned differently, which can affect the compound’s reactivity and interaction with molecular targets.
- 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different chemical and biological properties.
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
4-(5-formylfuran-2-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O3/c11-5-9-6-12(3-4-14-9)10-2-1-8(7-13)15-10/h1-2,7,9H,3-4,6H2 |
Clé InChI |
WZLHOFMIGLJWEQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1C2=CC=C(O2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


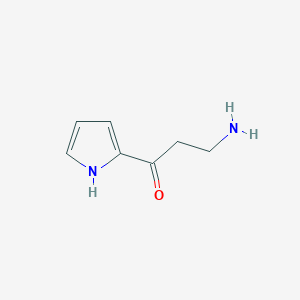
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)


![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)

